1-芘十二烷酸

描述

Structural Variations in Self-Assembled Monolayers

The study of self-assembled monolayers (SAMs) of 1-pyrenehexadecanoic acid (PHDA) reveals the formation of specific structures characterized by ring figures corresponding to pyrene groups. The introduction of 4,4′-bipyridyl to the system alters the assembly, creating different structures influenced by concentration and temperature. At high concentrations of 4,4′-bipyridyl and temperatures around 290 K, a dynamic bistable structure is observed, which is attributed to a desorption-adsorption process between neighboring PHDA molecules .

Molecular Geometry of Pyrene Complexes

Research into the interactions between purine and polycyclic aromatic hydrocarbons has led to the investigation of the crystal structures of molecular complexes, including those formed with pyrene. This study is part of a broader program aimed at understanding these interactions, which are of significant interest due to their potential biological implications .

Protonation of Excited State Pyrene Derivatives

The protonation behavior of pyrene-1-carboxylate in both ground and excited states has been studied using fluorescence spectroscopy. The research demonstrates that the protonation of the excited state molecule occurs when a proton donor interacts with the carboxylate during the molecule's excited state lifetime. This study provides insights into the protonation dynamics of pyrene derivatives, which are relevant to understanding their behavior in various chemical environments .

Spectroscopic Analysis of 1-Pyrenecarboxylic Acid

1-Pyrenecarboxylic acid (1PCA) has been characterized using a combination of spectroscopic techniques, including FTIR, FT-Raman, NMR, and UV-Vis. Theoretical calculations using density functional theory (DFT) have been employed to understand the molecular geometry and vibrational modes of 1PCA. The study also explores the molecule's polarizability, hyperpolarizability, and potential sites for hydrogen and oxygen bonding .

Synthesis of Pyrene-2-Carboxylic Acid

A practical and efficient synthesis method for pyrene-2-carboxylic acid has been developed, which revises and improves upon classical preparation techniques. This new method has been successfully applied on a large scale, yielding pyrene-2-carboxylic acid with an overall yield of over 70% from pyrene .

Amphiphilic Pyrenecarboxylic Acids in Vesicle Membranes

Novel amphiphilic pyrenecarboxylic acids have been synthesized and their photophysical properties investigated. These compounds exhibit solubility in vesicle membranes and can act as sensitizers for electron transport reactions across the membrane. The study highlights the potential applications of these pyrenecarboxylic acids in creating functional vesicle systems .

Reversible Optode Membrane for Picric Acid Detection

A study has developed an optode membrane that utilizes the fluorescence quenching of pyrene to detect picric acid. Pyrene, when immobilized in a plasticized poly(vinyl chloride) (PVC) membrane, can selectively extract picric acid from a solution, allowing for its detection. The membrane demonstrates high selectivity, reproducibility, and rapid response times, making it a promising tool for picric acid determination .

科学研究应用

生物相容性研究

1-芘十二烷酸以其生物相容性而闻名,使其成为开发生物材料和器械的宝贵化合物。 其疏水性使其能够形成与生物系统兼容的纳米结构,这对药物递送系统和组织工程等应用至关重要 .

纳米结构形成

1-芘十二烷酸的独特特性使其能够形成纳米结构,这得益于其疏水特性。 这些纳米结构在纳米技术中具有潜在的应用,包括创建用于各种科学和工业目的的纳米级器件和材料 .

膜脂扩散

该化合物用作探针来研究膜脂扩散。 它有助于理解细胞膜的动力学,这对开发针对影响细胞膜特性的疾病(例如某些遗传疾病和疾病)的治疗方法至关重要 .

单线态氧清除

1-芘十二烷酸在单线态氧清除中起作用,这对保护细胞免受氧化应激很重要。 此特性在研究衰老过程和开发抗氧化剂疗法中特别有用 .

脂质过氧化

研究人员使用 1-芘十二烷酸来监测模型膜和天然膜中的脂质过氧化。 此过程是研究氧化应激及其对疾病影响的关键因素,从而为预防和治疗由氧化损伤引起的疾病提供见解 .

红细胞膜

该化合物参与与红细胞膜相关的研究,特别是在了解低氧等条件对这些膜的影响方面。 这项研究对于与血液和循环系统疾病相关的医学状况具有重要意义 .

作用机制

Target of Action

1-Pyrenedodecanoic acid is a fluorescent lipid analog that primarily targets cell membranes and lipid bilayers . It incorporates into these structures, providing a means to study their properties and behaviors .

Mode of Action

The compound’s interaction with its targets is largely due to its hydrophobic nature . This characteristic allows it to integrate into lipid-rich environments, such as cell membranes and lipid bilayers . Once incorporated, it can form micelles with other lipids, such as triglycerides and phospholipids .

Biochemical Pathways

It can also be used in lipase enzyme assays , suggesting a potential involvement in lipid metabolism pathways.

Pharmacokinetics

Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Pyrenedodecanoic acid are currently limited. Its solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of compounds.

Result of Action

The primary result of 1-Pyrenedodecanoic acid’s action is an increase in fluorescence when the probe is introduced into a hydrophobic environment . This property makes it a valuable tool for studying the uptake of fluorescent fatty acids into cells .

Action Environment

The action of 1-Pyrenedodecanoic acid can be influenced by environmental factors. For instance, its fluorescence properties may be affected by the surrounding pH, temperature, and the presence of other molecules. Additionally, its stability and efficacy may be influenced by storage conditions .

属性

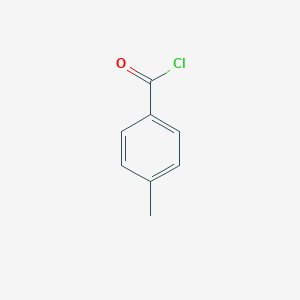

IUPAC Name |

12-pyren-1-yldodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O2/c29-26(30)14-9-7-5-3-1-2-4-6-8-11-21-15-16-24-18-17-22-12-10-13-23-19-20-25(21)28(24)27(22)23/h10,12-13,15-20H,1-9,11,14H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORFLUCVQONOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219216 | |

| Record name | 12-(1-Pyrene)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69168-45-2 | |

| Record name | 12-(1-Pyrene)dodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069168452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(1-Pyrene)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenedodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)